molecular formula C10H9N3 B1269193 2-Phenylpyrimidin-5-amine CAS No. 59808-52-5

2-Phenylpyrimidin-5-amine

Cat. No. B1269193
CAS RN: 59808-52-5
M. Wt: 171.2 g/mol
InChI Key: YUPYDSQWLFBBJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylpyrimidin-5-amine derivatives has been explored through various synthetic routes, including the condensation of vinamidium salts with amidine chloride salts and subsequent reduction, providing a pathway to novel compounds with enhanced properties (Xia et al., 2006). Another approach involves the reaction of 2-amino-1,1-dicyanobut-1-ene with N,N-dimethylformamide dimethylacetal, leading to 4-amino-5-cyano-6-phenylpyrimidines (Mittelbach & Junek, 1980).

Scientific Research Applications

Chemical Synthesis and Modification

  • Chichibabin Amination : The Chichibabin amination of 5-Phenylpyrimidine, a close relative of 2-Phenylpyrimidin-5-amine, involves treatment with KNH2/NH3 to produce amino-substituted phenylpyrimidines. This reaction is essential in synthesizing various pyrimidine derivatives, indicating potential applications for this compound in similar chemical syntheses (Breuker, Plas, & Veldhuizen, 1986).

Pharmaceutical and Medicinal Chemistry

  • Antihyperglycemic Activity : A study identified a family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues, which inhibit human glycogen synthase kinase 3 (GSK3). These compounds, by extension, suggest the potential of this compound derivatives in treating diabetes through GSK3 inhibition (Wagman et al., 2017).
  • Anti-cancer Properties : 4-aryl-N-phenylpyrimidin-2-amines, including compounds similar to this compound, have been evaluated for anti-cancer activity against non-small-cell lung carcinoma (NSCLC). Certain derivatives displayed potent activity, highlighting a potential avenue for cancer treatment (Toviwek et al., 2017).

Material Science and Chemical Engineering

  • Dye Synthesis : 5-Phenyl-1,3,4-thiadiazole-2-amine, related to this compound, is used in synthesizing heterocyclic azo dyes. These dyes have potential applications in materials science for coloring and functional materials (Kumar et al., 2013).

Safety and Hazards

The safety information for 2-Phenylpyrimidin-5-amine indicates that it has some hazards associated with it. The GHS07 pictogram is used to represent these hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

2-Phenylpyrimidin-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of proteins involved in the autophagy pathway, which is essential for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting their kinase activity . This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound can modulate the expression of genes involved in cell proliferation and survival, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CDKs and continuous cell cycle arrest, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal cells and tissues . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair . These interactions can affect metabolic flux and alter the levels of various metabolites, further influencing cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its role in regulating the cell cycle and inducing apoptosis.

properties

IUPAC Name

2-phenylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPYDSQWLFBBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354909
Record name 2-phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59808-52-5
Record name 2-phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-pyrimidin-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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